N-(furan-2-ylmethyl)oxolane-2-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)oxolane-2-carboxamide is an organic compound that features a furan ring and an oxolane ring connected via a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(furan-2-ylmethyl)oxolane-2-carboxamide can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for producing this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: N-(furan-2-ylmethyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)oxolane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential as a drug candidate due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxolane ring may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Comparison with Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
Comparison: N-(furan-2-ylmethyl)oxolane-2-carboxamide is unique due to the presence of both furan and oxolane rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and bioavailability, making it a promising candidate for various applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1,3,5,9H,2,4,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFULRXYDKCCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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